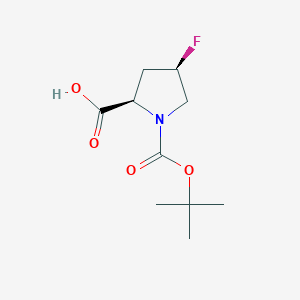
(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4 of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of the fluorine atom at the 4-position can significantly influence the molecule's reactivity and physical properties.
Synthesis Analysis
The synthesis of related fluoropyrrolidine derivatives has been described in the literature. For instance, the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal chemistry, has been achieved in high yield by double fluorination of N-protected hydroxyproline with a sulfur trifluoride reagent . Although the exact synthesis of the title compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of a closely related compound, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," has been analyzed by X-ray crystallography. The pyrrolidine ring in this compound adopts an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring, as well as the methoxy group, have been determined . This information can provide insights into the likely conformation of the fluorinated derivative, although the presence of the fluorine atom could introduce some differences in the molecular geometry.
Chemical Reactions Analysis
Fluorinated pyrrolidines are known to be valuable synthons in medicinal chemistry, particularly as inhibitors of dipeptidyl peptidase IV . The presence of the fluorine atom can enhance the molecule's stability and its ability to form specific interactions with biological targets. The Boc-protected fluoropyrrolidine can be further converted into various intermediates such as amides, esters, and nitriles, which can be useful in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyrrolidines are influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the acidity of protons adjacent to the fluorine, the lipophilicity of the molecule, and its overall stability. The Boc group also adds steric bulk and protects the amine functionality during synthetic procedures. The exact properties of the title compound would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature .
Wissenschaftliche Forschungsanwendungen
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. It also has relevance in nature, being implicated in biosynthetic and biodegradation pathways . In the synthesis of N-nitrosamines, tert-butyl nitrite (TBN) is used under solvent-free conditions. The methodology is noted for its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Eigenschaften
IUPAC Name |
(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

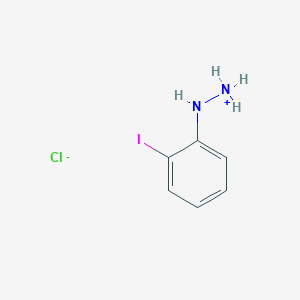
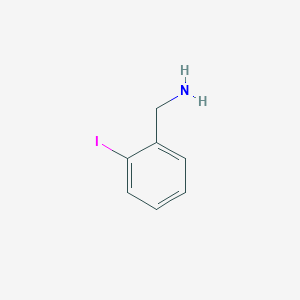
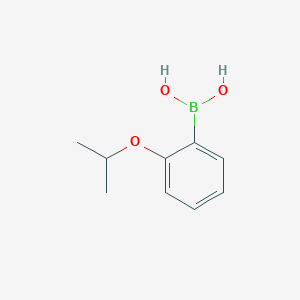
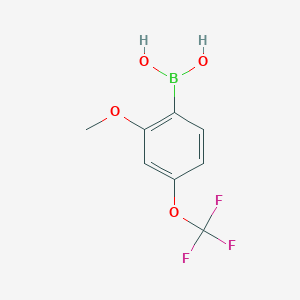
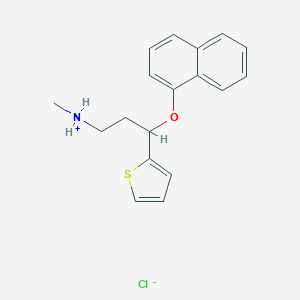
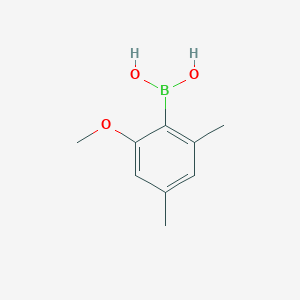
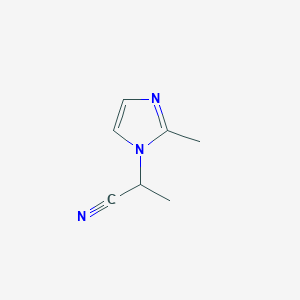
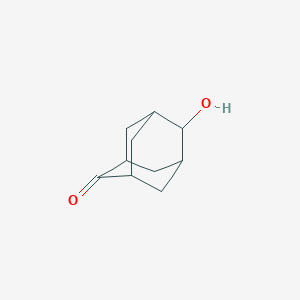
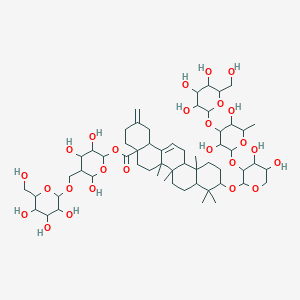
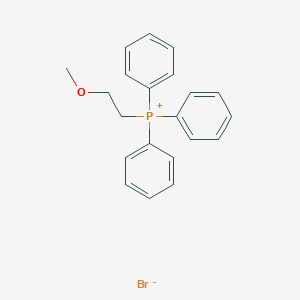
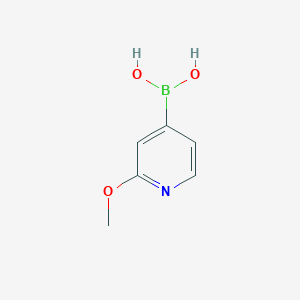
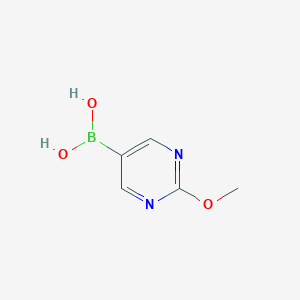
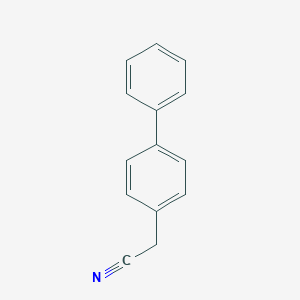
![(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B151211.png)